molecular formula C9H5Cl2NO B2706459 5-(3,4-Dichlorophenyl)isoxazole CAS No. 138716-63-9

5-(3,4-Dichlorophenyl)isoxazole

Cat. No. B2706459
CAS RN: 138716-63-9
M. Wt: 214.05
InChI Key: IKNOHHYCVNOHER-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)isoxazole is a chemical compound with the CAS Number: 138716-63-9 and a molecular weight of 214.05 . It is also known by the synonyms 5-(3,4-Dichlorophenyl)-1,2-oxazole, and 1,2-Dichloro-4-(isoxazol-5-yl)benzene .


Molecular Structure Analysis

The molecular structure of 5-(3,4-Dichlorophenyl)isoxazole includes a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H .


Physical And Chemical Properties Analysis

5-(3,4-Dichlorophenyl)isoxazole is a solid at ambient temperature . Its IUPAC name is 5-(3,4-dichlorophenyl)isoxazole .

Scientific Research Applications

Structural Analysis and Synthesis

  • Docking studies and crystal structure analysis of tetrazole derivatives reveal insights into their molecular configurations and potential interactions with biological targets, which could inform the design and optimization of similar compounds like 5-(3,4-Dichlorophenyl)isoxazole for specific applications (Al-Hourani et al., 2015).
  • The synthesis and crystal structure analysis of thiadiazole and isoxazole compounds, along with quantum chemical calculations, offer insights into their electronic properties and potential reactivity, which are crucial for designing compounds with desired chemical and biological properties (Eryılmaz et al., 2016).

Biological Activities

  • Novel N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer activity, highlighting the potential of isoxazole derivatives in therapeutic applications. One derivative showed significant activity against colon cancer cells, suggesting that similar compounds might have applications in cancer therapy (Shaw et al., 2012).
  • Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity, supported by molecular docking studies. This research demonstrates the potential of isoxazole derivatives in developing new antimicrobial agents (Shingare et al., 2018).

Safety and Hazards

The safety information for 5-(3,4-Dichlorophenyl)isoxazole includes the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P280, P261, and P271 .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future directions in the field of isoxazole research include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNOHHYCVNOHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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